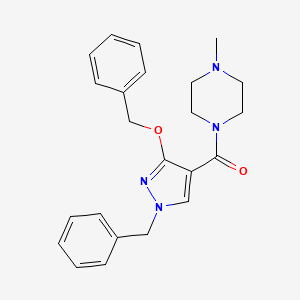
(1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H26N4O2 and its molecular weight is 390.487. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary targets of the compound are yet to be identified. The compound’s structure suggests it may interact with proteins or enzymes that recognize or are affected by indole derivatives . Indole derivatives are known to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Mode of Action
Based on its structural similarity to other indole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation or activity of the target proteins or enzymes .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, this compound may potentially affect a wide range of biochemical pathways.
Pharmacokinetics
Piperazine derivatives are known to have good bioavailability and can cross the blood-brain barrier, which could make this compound potentially useful in central nervous system disorders .
Result of Action
Similar compounds have been shown to have cytotoxic activity against various cancer cell lines . Therefore, this compound may potentially induce apoptosis or inhibit cell proliferation in certain types of cancer cells .
Biologische Aktivität
The compound (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone is a member of the pyrazole class of compounds, which have been extensively studied for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The structure of the compound can be represented as follows:
This structure features a pyrazole ring connected to a benzyloxy group and a piperazine moiety, which are critical for its biological interactions.
Research indicates that compounds with similar structures exhibit various mechanisms of action, including:
- Antiproliferative Activity : Compounds containing the pyrazole moiety have shown significant antiproliferative effects against various cancer cell lines. For instance, studies on related compounds demonstrated submicromolar activity against MIA PaCa-2 pancreatic cancer cells, primarily through modulation of the mTORC1 pathway and autophagy processes .
- Autophagy Modulation : The compound may disrupt autophagic flux by inhibiting mTORC1 reactivation under nutrient-replete conditions. This leads to an accumulation of autophagic markers, suggesting a potential role in cancer therapy by exploiting the metabolic stress in tumor cells .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and its analogs:
Case Studies
Several studies have highlighted the efficacy of pyrazole derivatives in treating various conditions:
- Pancreatic Cancer : A study demonstrated that N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides exhibited potent antiproliferative effects in MIA PaCa-2 cells by modulating mTORC1 and enhancing autophagy. This suggests that similar mechanisms may be applicable to this compound .
- Metabolic Disorders : Pyrazole derivatives have also been investigated for their potential to treat metabolic syndrome by inhibiting 11β-hydroxysteroid dehydrogenase type 1, which is linked to obesity and diabetes .
Eigenschaften
IUPAC Name |
(1-benzyl-3-phenylmethoxypyrazol-4-yl)-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-25-12-14-26(15-13-25)23(28)21-17-27(16-19-8-4-2-5-9-19)24-22(21)29-18-20-10-6-3-7-11-20/h2-11,17H,12-16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEGLEXUUCFGPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














